![molecular formula C13H14N6OS2 B2688775 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 896298-02-5](/img/structure/B2688775.png)
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity: Derivatives of imidazole exhibit antibacterial and antimycobacterial properties. These compounds can potentially combat bacterial infections by interfering with essential cellular processes in bacteria .
Anti-Inflammatory Effects: Certain imidazole derivatives have demonstrated anti-inflammatory activity. They may modulate immune responses and reduce inflammation, making them relevant for conditions such as arthritis and other inflammatory diseases.
Antitumor Potential: Imidazole-containing compounds have been investigated for their antitumor effects. These molecules may inhibit tumor growth or metastasis through various mechanisms.
Antidiabetic Properties: Some imidazole derivatives show promise in managing diabetes. They may influence glucose metabolism or insulin sensitivity.
Antiviral Activity: Imidazole-based compounds have been explored as potential antiviral agents. They could target viral enzymes or replication processes.
Antioxidant and Anti-amoebic Effects: Certain imidazole derivatives exhibit antioxidant properties, protecting cells from oxidative damage. Additionally, they may have anti-amoebic activity against parasitic infections.
Pyrrole Subunit
The pyrrole subunit is another essential component of the compound. Pyrrole-containing molecules have diverse applications:
Fungicides: Pyrrole-based compounds are used as fungicides to control fungal infections in agriculture and other settings.
Antibiotics: Some pyrrole derivatives act as antibiotics, inhibiting bacterial growth. They may be valuable in treating infectious diseases.
Anti-Inflammatory Drugs: Pyrrole-containing compounds can modulate inflammatory responses, making them relevant for managing inflammatory conditions.
Cholesterol-Reducing Agents: Certain pyrrole-based drugs are used to lower cholesterol levels, contributing to cardiovascular health.
Antitumor Agents: Pyrrole derivatives have been investigated for their potential in cancer therapy. They may interfere with tumor cell proliferation or survival.
Inhibition of Reverse Transcriptase (HIV-1): Pyrrole-containing compounds have been studied for their ability to inhibit reverse transcriptase, a key enzyme in HIV-1 replication.
properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-2-10-16-17-13(19(10)18-6-3-4-7-18)22-9-11(20)15-12-14-5-8-21-12/h3-8H,2,9H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIERDJTHLFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)
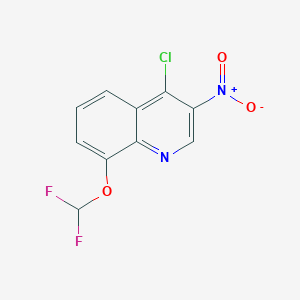
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
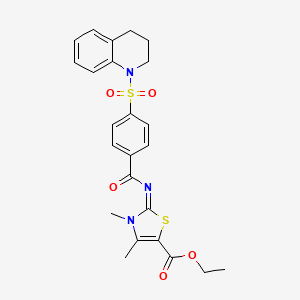
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)
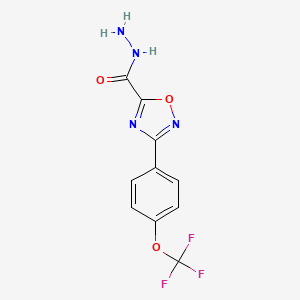
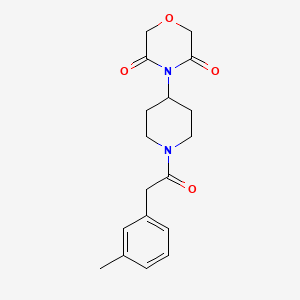
![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)
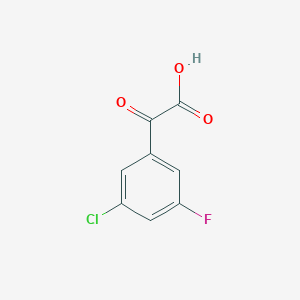
![2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2688712.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)